1-(5-Chloro-2-methoxyphenyl)-3-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)urea
Description
This compound is a urea derivative featuring a thiazolo[3,2-b][1,2,4]triazole core fused with a 2-fluorophenyl group and a 5-chloro-2-methoxyphenyl substituent. The urea linkage connects the aromatic and heterocyclic moieties, a structural motif common in bioactive molecules targeting enzymes or receptors. Its synthesis likely involves coupling a phenyl isocyanate with a thiazolo-triazole intermediate, analogous to methods described for related triazole-urea compounds (e.g., via THF-mediated reactions and recrystallization) .
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN5O2S/c1-29-17-7-6-12(21)10-16(17)24-19(28)23-9-8-13-11-30-20-25-18(26-27(13)20)14-4-2-3-5-15(14)22/h2-7,10-11H,8-9H2,1H3,(H2,23,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLVDSTGPQVLZPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(5-Chloro-2-methoxyphenyl)-3-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)urea is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a unique structure that combines a chloro-substituted methoxyphenyl group with a thiazolo[3,2-b][1,2,4]triazole moiety. The molecular formula is , and it has a molecular weight of 367.83 g/mol. The presence of various functional groups suggests potential interactions with biological targets.
Antimicrobial Activity
Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazoles exhibit significant antimicrobial properties. In vitro studies have demonstrated that compounds with similar structures can inhibit the growth of various bacteria and fungi. For instance:
- Minimum Inhibitory Concentration (MIC) values were reported as low as 0.008 μg/mL against Streptococcus pneumoniae and Staphylococcus aureus .
- Compounds containing electron-withdrawing substituents on the phenyl ring generally exhibit enhanced antibacterial activity compared to those with electron-donating groups .
Anticancer Potential
The compound's structure suggests potential anticancer activity. Research into related triazole compounds has shown promising results in inhibiting cancer cell proliferation:
- Studies have indicated that certain thiazolo[3,2-b][1,2,4]triazole derivatives can induce apoptosis in cancer cell lines such as MCF-7 and MDA-MB-231 .
- The mechanism often involves the inhibition of specific enzymes related to cancer cell growth and survival.
Enzyme Inhibition
The compound may also act as an inhibitor of key enzymes involved in bacterial resistance mechanisms:
- Triazole derivatives have been shown to inhibit DNA gyrase and topoisomerase IV in E. coli, which are critical targets for antibacterial drug development .
- The inhibition potency was noted to be significantly higher than traditional antibiotics like novobiocin.
Study 1: Antibacterial Efficacy
A study conducted on a series of thiazolo[3,2-b][1,2,4]triazole derivatives demonstrated their effectiveness against multidrug-resistant bacterial strains. The compound's structural modifications were correlated with enhanced antibacterial activity against Escherichia coli and Mycobacterium smegmatis, showing MIC values lower than conventional treatments .
Study 2: Anticancer Activity
In another investigation focusing on triazole compounds' anticancer properties, researchers found that specific derivatives led to significant reductions in cell viability in breast cancer cell lines. The study highlighted the importance of structural features in enhancing cytotoxic effects .
Structure-Activity Relationship (SAR)
The biological activity of 1-(5-Chloro-2-methoxyphenyl)-3-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)urea can be influenced by several structural factors:
| Structural Feature | Effect on Activity |
|---|---|
| Electron-withdrawing groups | Increase antimicrobial potency |
| Alkyl chain length | Modulates lipophilicity and membrane penetration |
| Substituent position on phenyl | Affects binding affinity to biological targets |
Scientific Research Applications
Pharmacological Significance
The pharmacological profile of compounds containing the triazole scaffold has been extensively studied. Triazoles are recognized for their diverse bioactivities, including:
- Antimicrobial Activity : Compounds with triazole structures have shown significant antibacterial and antifungal properties. For instance, derivatives of 1,2,4-triazole have been reported to exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .
- Anticancer Properties : Certain thiazole and triazole derivatives have demonstrated anticancer activity. Research indicates that these compounds can inhibit tumor growth by interfering with cellular pathways involved in cancer progression .
- Antiviral Effects : Triazoles are also explored for their antiviral properties. Their ability to disrupt viral replication makes them candidates for further development against various viral infections .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of 1-(5-Chloro-2-methoxyphenyl)-3-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)urea. Key findings from SAR studies include:
- Substituent Effects : The presence of electron-withdrawing groups on the aromatic rings enhances antimicrobial activity. For example, compounds with halogen substitutions often show improved potency against bacterial strains .
- Chain Length and Composition : Variations in alkyl chain lengths attached to the triazole or thiazole rings can significantly influence biological activity. Shorter chains may enhance solubility and bioavailability while maintaining activity .
Case Studies
Several studies have highlighted the effectiveness of similar compounds in clinical settings:
- Antibacterial Efficacy : A study demonstrated that a series of 1,2,4-triazole derivatives exhibited MIC values significantly lower than traditional antibiotics against MRSA strains. This suggests that modifications similar to those found in 1-(5-Chloro-2-methoxyphenyl)-3-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)urea could yield even more potent agents .
- Anticancer Activity : Research into thiazolidin derivatives revealed that modifications at specific positions could enhance cytotoxicity against various cancer cell lines. This indicates a potential pathway for developing targeted therapies using similar structural frameworks .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Urea-Linked Triazole/Thiazole Derivatives
Compound A : 1-Phenyl-3-(3-(((5-phenyl-1H-1,2,4-triazol-3-yl)methyl)thio)phenyl)urea (from )
- Structure : Lacks the fused thiazolo-triazole system but shares a urea bridge connecting phenyl and triazole groups.
- Synthesis : Prepared via THF-mediated coupling of triazole derivatives with phenyl isocyanates, followed by recrystallization .
- Key Difference : The absence of a thiazole ring and fluorine substituents may reduce binding affinity compared to the target compound, as fluorination often enhances metabolic stability .
Compound B : 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (from )
- Structure : Contains a thiazole ring and fluorophenyl groups but uses a pyrazole-triazole system instead of a fused thiazolo-triazole.
- Structural Insight : X-ray data show partial planarity, with one fluorophenyl group perpendicular to the molecular plane, suggesting conformational flexibility that could influence target engagement .
Fluorinated Urea Pesticides
Flufenoxuron (from ): 1-[4-(2-Chloro-α,α,α-trifluoro-p-tolyloxy)-2-fluorophenyl]-3-(2,6-difluorobenzoyl)urea
- Structure : Shares a urea backbone and fluorinated aryl groups but lacks heterocyclic fused systems.
- Application : Acts as an insect growth regulator by inhibiting chitin synthesis.
- Key Contrast : The target compound’s thiazolo-triazole moiety may enable interactions with mammalian enzymes (e.g., kinases) rather than insect-specific targets .
Nonpeptide Receptor Antagonists
T0632 (from ): Sodium (S)-3-(1-[2-fluorophenyl]-2,3-dihydro-3-[{3-isoquinolinyl}-carbonyl]amino-6-methoxy-2-oxo-1H-indole)propanoate
- Structure: Incorporates a 2-fluorophenyl group and heterocyclic systems (isoquinoline) but replaces urea with a carboxamide linkage.
- Relevance : Demonstrates the importance of fluorophenyl groups in enhancing binding to hydrophobic pockets in receptor antagonists .
Structural and Functional Analysis Table
Research Implications and Gaps
- Synthetic Challenges : The target compound’s fused thiazolo-triazole system may require specialized coupling conditions, as seen in ’s triazole-urea synthesis .
- Safety Profile : Urea derivatives like those in exhibit combustion hazards (toxic fumes), implying similar precautions are necessary for the target compound .
Q & A
Q. What are the recommended synthetic routes and critical reaction conditions for preparing this compound?
Methodological Answer: The synthesis involves multi-step reactions:
Core Thiazolo-Triazole Formation : Cyclocondensation of 2-aminothiazole derivatives with fluorophenyl-substituted aldehydes under reflux in ethanol, catalyzed by acidic conditions (e.g., acetic acid) .
Urea Linkage : React 5-chloro-2-methoxyaniline with an isocyanate intermediate (e.g., 2-isocyanatoethylthiazolo-triazole) in anhydrous dichloromethane, using triethylamine to neutralize HCl byproducts .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol.
Q. Key Characterization Techniques :
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer:
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen-bonding patterns in the urea moiety .
- FT-IR Spectroscopy : Identify characteristic peaks (e.g., N-H stretch at ~3350 cm⁻¹ for urea, C=O at ~1650 cm⁻¹) .
- Elemental Analysis : Ensure C, H, N, S, and Cl percentages align with theoretical values (±0.4% tolerance) .
Advanced Research Questions
Q. What in vitro assays are optimal for evaluating its antifungal and anticancer potential?
Methodological Answer:
- Antifungal Activity :
- Anticancer Activity :
Q. How can structure-activity relationship (SAR) studies optimize biological activity?
Methodological Answer:
-
Substituent Variation :
-
SAR Table :
Derivative Substituent (R) MIC (μg/mL) C. albicans IC₅₀ (μM) MCF-7 Parent 2-Fluorophenyl 8.2 12.3 Derivative A 4-CF₃ 4.1 8.9 Derivative B 3-OCH₃ 16.7 22.5
Q. What computational strategies predict binding interactions with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with C. albicans CYP51 (lanosterol 14α-demethylase) or human topoisomerase II. Prioritize poses with hydrogen bonds to urea NH groups and π-π stacking with fluorophenyl .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) and identify critical residues (e.g., CYP51 Tyr118) .
Q. How should researchers address contradictions in biological data across studies?
Methodological Answer:
- Cross-Validation : Replicate assays in triplicate under standardized conditions (e.g., RPMI-1640 media for antifungal tests) to minimize variability .
- Structural Confirmation : Re-analyze disputed compounds via LC-MS to rule out degradation or isomerization artifacts .
- Target Selectivity Profiling : Use kinase/phosphatase panels to confirm off-target effects (e.g., EGFR inhibition contributing to cytotoxicity) .
Q. What strategies enhance solubility and bioavailability for in vivo studies?
Methodological Answer:
- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl) to the urea NH or methoxy group to improve intestinal absorption .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release. Characterize via DLS and TEM .
Q. How can metabolic stability be assessed to guide lead optimization?
Methodological Answer:
- Liver Microsome Assay : Incubate with human/rat microsomes (1 mg/mL) for 60 minutes. Quantify parent compound degradation via LC-MS/MS .
- CYP450 Inhibition Screening : Test against CYP3A4 and CYP2D9 isoforms to predict drug-drug interaction risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
